molecular formula C15H22N2O3S B2912676 N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide CAS No. 953159-15-4

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide

Cat. No. B2912676
CAS RN: 953159-15-4
M. Wt: 310.41
InChI Key: LWYPOWPKFUHOCQ-UHFFFAOYSA-N
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Description

The compound “N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)propane-2-sulfonamide” is a chemical compound, but there is limited information available about it. It seems to be related to a class of compounds used in the development of drugs .

Scientific Research Applications

Factor Xa Inhibition

“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” is a key component in the development of apixaban , a direct inhibitor of activated factor X (FXa) used for the prevention and treatment of various thromboembolic diseases . It has shown more than 30,000-fold selectivity for FXa over other human coagulation proteases .

Antithrombotic Efficacy

The compound indirectly inhibits platelet aggregation by reducing thrombin generation . Pre-clinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Drug Development

The compound is part of the development of apixaban, which has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .

Organic Synthesis Intermediate

“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide” can be used as an organic synthesis intermediate, mainly used in laboratory research and development and chemical production processes .

Piperidine Derivatives

The compound is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological Evaluation of Potential Drugs

The compound is used in the discovery and biological evaluation of potential drugs containing a piperidine moiety .

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, which is an indirect effect of the compound . The inhibition of FXa and the subsequent reduction in thrombin generation disrupt the coagulation cascade, thereby exerting an antithrombotic effect .

Pharmacokinetics

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide’s action primarily involve the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and an overall antithrombotic effect .

properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPOWPKFUHOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide

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